N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide
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Overview
Description
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions . The thiophene and pyridine rings are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
N-(1,3,4-oxadiazol-2-yl)benzamides: Known for their antimicrobial and anticancer activities.
1,2,4-oxadiazole derivatives: Used in drug discovery and development for various therapeutic applications.
Uniqueness
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the oxadiazole, thiophene, and pyridine rings in a single molecule provides a versatile scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-11(2)17-21-15(22-24-17)9-20-16(23)13-3-4-14(19-8-13)18-7-12-5-6-25-10-12/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRJQTLIHUESGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CNC(=O)C2=CN=C(C=C2)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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